molecular formula C12H16N2O B15056240 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B15056240
M. Wt: 204.27 g/mol
InChI Key: WZVVYOLTNOYSGL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a cyclopropyl group and a pyrrolidine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Cyclopropyl Substitution: Introduction of the cyclopropyl group can be done via cyclopropanation reactions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridine: Lacks the ketone group.

    3-(Pyrrolidin-2-yl)pyridine: Lacks the cyclopropyl group.

    1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-thione: Contains a thione group instead of a ketone.

Uniqueness

1-Cyclopropyl-3-(pyrrolidin-2-yl)pyridin-2(1H)-one is unique due to the presence of both the cyclopropyl and pyrrolidine groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-cyclopropyl-3-pyrrolidin-2-ylpyridin-2-one

InChI

InChI=1S/C12H16N2O/c15-12-10(11-4-1-7-13-11)3-2-8-14(12)9-5-6-9/h2-3,8-9,11,13H,1,4-7H2

InChI Key

WZVVYOLTNOYSGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC=CN(C2=O)C3CC3

Origin of Product

United States

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